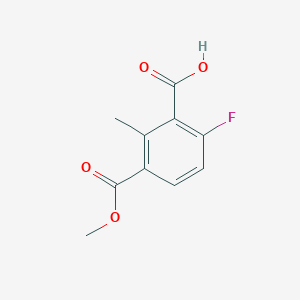
6-Fluoro-3-(methoxycarbonyl)-2-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. It has additional functional groups such as a fluoro group, a methoxycarbonyl group, and a methyl group attached to the benzene ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve reactions like Friedel-Crafts acylation, halogenation, and esterification .Molecular Structure Analysis
The molecular structure would consist of a benzene ring with a carboxylic acid group (COOH), a fluoro group (F), a methoxycarbonyl group (COOCH3), and a methyl group (CH3) attached to it .Chemical Reactions Analysis
The compound, like other benzoic acid derivatives, could potentially undergo a variety of reactions. For instance, the carboxylic acid group could react with bases to form salts, or with alcohols to form esters .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the carboxylic acid group could make it acidic, and the fluoro group could influence its reactivity .Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of compounds related to 6-Fluoro-3-(methoxycarbonyl)-2-methylbenzoic acid reveal diverse methodologies and applications in scientific research. Notably, the study of fluorinated compounds, such as 6-fluoro derivatives, underscores their significance in developing new bioactive molecules with antimicrobial properties. These compounds exhibit enhanced activity against food-related bacteria and fungi compared to their non-fluorinated counterparts, demonstrating the potential of fluorinated benzoic acids in antimicrobial applications. Moreover, the exploration of fluorinated 2-arylbenzothiazoles as antitumor drugs reveals potent and selective inhibitory activity against various cancer cell lines, suggesting the utility of fluorinated compounds in cancer research (Yanqin Ma et al., 2014; Min Wang et al., 2006).
Environmental Degradation Studies
Fluorinated compounds, including 6-fluoro derivatives, have been studied for their environmental fate and degradation. The photodegradation of parabens, a class of preservatives in which 6-fluoro derivatives could conceptually belong, highlights the kinetic and cost-efficiency of degradation processes. These studies are crucial for understanding the environmental impact and persistence of fluorinated organic compounds, providing insights into the degradation pathways and potential environmental risks associated with their use (M. Gmurek et al., 2015).
Magnetic Properties and Material Science
Research into the magnetic properties of compounds containing fluorinated benzoic acids showcases the influence of molecular structure on the magnetic behavior of materials. Studies of azido-Cu(ii) coordination polymers with fluorobenzoic acid derivatives demonstrate how slight modifications in the fluorine substitution pattern can significantly affect the magnetic properties, including ferromagnetic ordering and slow magnetic relaxation. These findings are relevant for the development of novel materials with specific magnetic properties, useful in various technological applications (Xiangyu Liu et al., 2017).
Antitumor Activity
The synthesis of fluoro-, methoxyl-, and amino-substituted derivatives of 6-Fluoro-3-(methoxycarbonyl)-2-methylbenzoic acid analogs highlights their potential as antitumor agents. By exploring structural analogs with varying substituents, researchers aim to identify compounds with improved antitumor efficacy. These studies contribute to the broader effort to develop new cancer therapies by leveraging the unique properties of fluorinated compounds (D. Vasselin et al., 2006).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
6-fluoro-3-methoxycarbonyl-2-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO4/c1-5-6(10(14)15-2)3-4-7(11)8(5)9(12)13/h3-4H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYMUJRPSSABIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)O)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-3-(methoxycarbonyl)-2-methylbenzoic acid | |
CAS RN |
2169651-18-5 |
Source


|
| Record name | 6-fluoro-3-(methoxycarbonyl)-2-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-chlorobenzoate](/img/structure/B2827432.png)
![2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2827434.png)
![1-(3,4-Dichlorophenyl)-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea](/img/structure/B2827435.png)
![2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2827439.png)

![1-methyl-9-(4-methylphenyl)-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2827442.png)
![3-(3-Fluoro-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile](/img/structure/B2827444.png)
![4-[(4-Ethylphenyl)sulfonyl]-6-fluoro-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B2827445.png)




![2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2827451.png)
